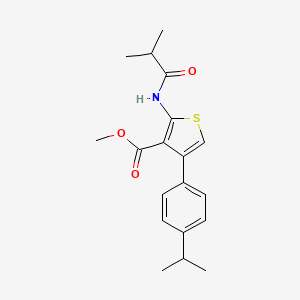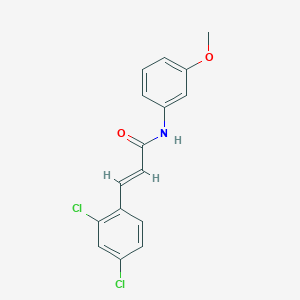
methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate, also known as MIPT, is a chemical compound that belongs to the class of thiophene derivatives. MIPT has gained significant attention in scientific research due to its potential use in the development of new drugs for various medical conditions.
Wirkmechanismus
The exact mechanism of action of methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress. Furthermore, this compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, making it easy to use in different experimental settings. However, this compound has some limitations for lab experiments. It has low bioavailability and may require the use of specific delivery systems to enhance its efficacy. This compound also requires further studies to determine its safety profile and potential drug interactions.
Zukünftige Richtungen
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has significant potential for future research. Some of the future directions for this compound research include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease.
2. Studying the safety and efficacy of this compound in animal models and human clinical trials.
3. Developing novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
4. Exploring the potential use of this compound in combination with other drugs for the treatment of various medical conditions.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs for various medical conditions. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has several advantages for lab experiments, but also has some limitations that require further investigation. This compound has significant potential for future research, and further studies are needed to fully understand its pharmacological properties and potential clinical applications.
Synthesemethoden
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-isopropylacetophenone with thiourea, followed by the reaction of the resulting compound with methyl chloroformate and isobutyric acid. The final product is obtained through the reaction of the intermediate compound with sodium methoxide and methanol. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has been extensively studied for its potential use in the development of new drugs for various medical conditions such as cancer, inflammation, and neurological disorders. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-11(2)13-6-8-14(9-7-13)15-10-24-18(16(15)19(22)23-5)20-17(21)12(3)4/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBVCGMBNWBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)



![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
